The ct-MZ1 compound was synthesized as part of ongoing research into PROTAC technology, which utilizes bifunctional molecules to induce targeted protein degradation. The original MZ1 compound was developed by researchers at the University of Dundee, specifically by Michael Zengerle and Alessio Ciulli, who aimed to create an effective therapeutic agent against BRD4 . ct-MZ1 can be classified as a small molecule drug that functions through the ubiquitin-proteasome system, a critical pathway for protein regulation in eukaryotic cells.
The synthesis of ct-MZ1 involves several key steps, primarily focusing on modifying the original MZ1 structure to improve its cellular permeability. The final step of ct-MZ1 synthesis is an S-alkylation reaction between an MZ1 analog containing a thiol group and a chloroalkane tosylate species. This method allows for the attachment of a tag that enhances cell permeability while maintaining the integrity of the compound's functional groups .
The molecular structure of ct-MZ1 retains the essential components of MZ1, specifically the VHL ligand and the bromodomain inhibitor (+)-JQ1. The chemical formula for MZ1 is with a molecular weight of approximately 502.06 g/mol . The structural modifications made in ct-MZ1 focus on enhancing solubility and permeability without compromising its ability to bind effectively to BRD4.
ct-MZ1 operates through several chemical reactions that facilitate its mechanism of action:
These processes are crucial for achieving selective degradation of BRD4 over other BET proteins like BRD2 and BRD3 .
The mechanism by which ct-MZ1 induces protein degradation involves several sequential steps:
This mechanism allows ct-MZ1 to effectively reduce BRD4 levels in cells, which has implications for cancer therapy due to BRD4's role in oncogenesis .
ct-MZ1 has significant potential applications in cancer research, particularly in targeting BRD4-related pathways. Its ability to selectively degrade proteins involved in oncogenic processes makes it a valuable tool for studying cancer biology and developing new therapeutic strategies. Additionally, it serves as a model compound for further development within the PROTAC field, paving the way for novel treatments targeting various diseases linked to dysregulated protein levels .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4